7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
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Description
7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a useful research compound. Its molecular formula is C15H20Cl2FN3O and its molecular weight is 348.24. The purity is usually 95%.
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Scientific Research Applications
Applications in Cancer Therapy
Quinazoline derivatives, particularly raltitrexed, have been highlighted for their potential in treating colorectal cancer. Raltitrexed acts as a selective inhibitor of thymidylate synthase, offering a therapeutic option for patients with fluoropyrimidine-induced cardiotoxicity or significant cardiac history (Avallone et al., 2014). Furthermore, quinazoline compounds have demonstrated anti-colorectal cancer activity by inhibiting the growth of cancer cells through the modulation of specific genes and proteins involved in cancer progression (Moorthy et al., 2023).
Role in Optoelectronic Materials
Quinazoline derivatives also find applications in optoelectronic materials due to their luminescent properties. They are incorporated into π-extended conjugated systems, significantly enhancing electroluminescent properties. These materials are used in organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
Medicinal Chemistry and Synthetic Methodologies
Quinazoline-4(3H)-ones and their derivatives represent an important class of fused heterocycles with more than 200 naturally occurring alkaloids. The stability of the quinazolinone nucleus has inspired the creation of new potential medicinal agents, showing antibacterial activity against various pathogens (Tiwary et al., 2016). Recent advances in the synthetic chemistry of quinazolines have been driven by the need for eco-friendly, mild, and atom-efficient multi-component synthetic strategies, aiming to develop novel quinazolines with enhanced biological properties (Faisal & Saeed, 2021).
Properties
IUPAC Name |
7-fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O.2ClH/c1-10-18-14-8-12(16)2-3-13(14)15(20)19(10)9-11-4-6-17-7-5-11;;/h2-3,8,11,17H,4-7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJIZJBFERNAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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